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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

Get Quote

Executive Summary
In the high-stakes environment of drug development and metabolic profiling, 2-Butenedioic
acid-d2 serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It exists primarily

as two geometric isomers: Fumaric acid-2,3-d2 (trans) and Maleic acid-2,3-d2 (cis).

This guide provides a definitive technical breakdown of these isotopologues, focusing on their

molecular weight calculations, isotopic purity assessment, and their deployment in LC-MS/MS

bioanalysis. It addresses the specific challenges of Hydrogen/Deuterium (H/D) exchange and

outlines self-validating protocols for their use as internal standards.

Chemical Identity and Isomerism
The term "2-Butenedioic acid-d2" is chemically ambiguous without specifying

stereochemistry. In drug development, Fumaric acid is the more common target (e.g., as a

metabolite of dimethyl fumarate in Multiple Sclerosis therapies), while Maleic acid often

appears as a counter-ion in salt forms of Active Pharmaceutical Ingredients (APIs).

Comparative Identity Table[1]
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Parameter Fumaric Acid-2,3-d2 Maleic Acid-2,3-d2

Stereochemistry Trans (E-isomer) Cis (Z-isomer)

CAS Number 24461-32-3 24461-33-4

Chemical Formula

Label Position C2, C3 (Vinylic positions) C2, C3 (Vinylic positions)

Solubility (Water) Low (~6.3 g/L) High (~780 g/L)

Primary Use Bioanalysis of Fumarate drugs
Polymer chemistry, API

counter-ion

Critical Technical Note: The deuterium labels are placed on the carbon backbone (C2 and C3).

[1] Deuterium placed on the carboxylic acid groups (

) would exchange instantaneously with water, rendering the label useless for

bioanalysis in aqueous media .

Molecular Weight and Isotopic Calculations
Precise mass spectrometry relies on the distinction between Nominal Mass, Monoisotopic

Mass, and Average Mass. For d2-labeled compounds, the mass shift is calculated based on

the substitution of two Protons (

) with two Deuteriums (

or

).

Mass Calculation Logic[1]
Mass of
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: 1.00783 Da

Mass of

(D): 2.01410 Da

Mass Shift (

):

Mass Spectrometry Parameters

Compound Nominal Mass

Monoisotopic Mass
(

)

Average Molecular
Weight

Unlabeled (

)
116 Da 116.0110 Da 116.072 g/mol

Labeled (

)
118 Da 118.0235 Da 118.084 g/mol

Application in MS: In a typical Triple Quadrupole (QqQ) MRM transition, the precursor ion for

the unlabeled acid (negative mode,

) is 115.0, while the d2-standard will be 117.0.

Determining Isotopic Purity
Isotopic purity is defined as the enrichment level (Atom % D) and the absence of unlabeled (

) or mono-labeled (

) isotopologues. High isotopic purity (

) is essential to prevent "cross-talk" or interference in the unlabeled analyte channel.[1]

Protocol: Orthogonal Purity Assessment
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To validate a batch of 2-Butenedioic acid-d2, use this two-step workflow combining qNMR

and Mass Spectrometry.

Step 1: qNMR (Quantitative Nuclear Magnetic Resonance)[1][2]
[3]

Objective: Confirm the absence of vinylic protons (

at C2/C3).

Method: Dissolve sample in

or

.

Observation: The unlabeled alkene singlet (approx.[1] 6.83 ppm for Fumaric, 6.29 ppm for

Maleic) should be absent or below the limit of integration relative to an internal standard

(e.g., Maleic Acid for Fumaric analysis, or TMSP).

Causality: Since C-H protons do not exchange with solvent, any signal at the alkene shift

indicates incomplete deuteration during synthesis .

Step 2: High-Resolution Mass Spectrometry (HRMS)
Objective: Quantify the

contribution.

Method: Direct infusion ESI-MS (Negative Mode).

Calculation:

Acceptance Criteria: Contribution of

to the analyte channel should be

of the IS response .[1]

Workflow Diagram: Purity Validation
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Figure 1: Self-validating workflow for confirming isotopic purity of d2-labeled acids.

Applications in Drug Development (Bioanalysis)
In regulated bioanalysis (FDA/EMA guidelines), Fumaric acid-d2 is the gold standard Internal

Standard (IS) for quantifying fumarate metabolites.
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The "Carrier Effect" and Matrix Matching
Using a structural analog (e.g., Maleic acid) to quantify Fumaric acid is risky due to different

retention times and ionization efficiencies.[1] A deuterated IS (Fumaric acid-d2) co-elutes with

the analyte, correcting for:

Matrix Effects: Ion suppression/enhancement at that specific retention time.

Extraction Efficiency: Losses during protein precipitation or SPE.

Experimental Protocol: LC-MS/MS with d2-IS
Pre-requisite: Ensure the d2-IS stock solution is prepared in a solvent that prevents

precipitation (e.g., 50:50 Methanol:Water).

Stock Prep: Dissolve Fumaric acid-d2 to 1 mg/mL in MeOH:Water (50:50).

Working IS Solution: Dilute to ~500 ng/mL in Water (this is the "Spiking Solution").

Sample Processing:

Aliquot 50

Plasma/Matrix.

Add 10

Working IS Solution (d2).

Add 200

Acetonitrile (Protein Precipitation).

Vortex (1 min) -> Centrifuge (10 min @ 4000g).

Analysis: Inject Supernatant onto C18 Column.

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

Transition: Monitor 115.0 (Analyte) and 117.0 (IS).
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Workflow Diagram: Bioanalytical Method
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(MRM: 115 vs 117)
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Figure 2: LC-MS/MS workflow demonstrating the integration of the d2-IS for matrix correction.

Handling and Stability
To maintain the integrity of 2-Butenedioic acid-d2, researchers must adhere to specific

handling rules derived from its chemical properties.

The H/D Exchange Trap
While the C-D bonds on the backbone are stable, the carboxylic acid protons (COOH) are

labile.[1]

Do NOT store the standard in deuterated solvents (like

) for long periods if you intend to use it for applications relying on the carboxyl mass,
although for standard bioanalysis (measuring the backbone), this is less critical.[1]

DO expect the molecular weight to shift transiently if dissolved in

due to carboxyl exchange (

), but this reverses instantly upon introduction to aqueous LC mobile phases.[1]

Storage: Store solid material at room temperature, desiccated. Solutions should be kept at

4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b14116930?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

